molecular formula C6H3FINO2 B1304890 1-Fluoro-3-iodo-2-nitrobenzene CAS No. 886762-71-6

1-Fluoro-3-iodo-2-nitrobenzene

Cat. No.: B1304890
CAS No.: 886762-71-6
M. Wt: 267 g/mol
InChI Key: SKOBGJNQMJCUOF-UHFFFAOYSA-N
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Description

1-Fluoro-3-iodo-2-nitrobenzene is an aromatic compound with the molecular formula C6H3FINO2 It is characterized by the presence of a fluorine atom, an iodine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-iodo-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-iodo-2-nitrobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the compound less reactive towards further electrophilic substitution.

    Nucleophilic Aromatic Substitution: The presence of the nitro group and the fluorine atom makes the compound susceptible to nucleophilic attack, especially at the position ortho to the nitro group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Iodination: Iodine and an oxidizing agent like nitric acid or hydrogen peroxide.

    Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

Major Products:

    Reduction: The major product is 1-fluoro-3-iodo-2-aminobenzene when the nitro group is reduced.

Scientific Research Applications

Pharmaceutical Development

1-Fluoro-3-iodo-2-nitrobenzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique reactivity allows for the development of complex structures essential for anti-cancer agents and other therapeutic compounds.

Case Study: Synthesis of Anti-Cancer Agents

Research indicates that this compound can be utilized in the synthesis of fluorinated drugs which are known to enhance biological activity. For instance, it has been used to create derivatives that show promising results in targeting cancer cells effectively.

Material Science

In material science, this compound is employed in creating advanced materials such as polymers and coatings. The incorporation of this compound can enhance the chemical properties required for improved durability and performance.

This compound is widely used in organic synthesis due to its reactivity, facilitating the exploration of new chemical pathways and reactions. Researchers leverage its properties to develop novel compounds.

Example Reaction: Nucleophilic Aromatic Substitution

A significant application involves nucleophilic aromatic substitution reactions where this compound acts as a substrate. This reaction pathway is crucial for synthesizing various functionalized aromatic compounds.

Agricultural Chemicals

The potential of this compound in developing agrochemicals is being explored, particularly in the formulation of pesticides and herbicides that target specific pests while minimizing environmental impact.

Case Study: Development of Eco-friendly Pesticides

Studies have shown that derivatives of this compound can be effective in formulating pesticides that are both potent against pests and less harmful to non-target organisms, contributing to sustainable agriculture practices.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent in various analytical techniques, helping identify and quantify chemical substances in complex mixtures.

Application: Quantitative NMR Analysis

The compound has been employed in quantitative nuclear magnetic resonance (NMR) spectroscopy for detecting fluorinated pharmaceuticals. Its ability to provide high-resolution data makes it a valuable tool for quality control in laboratories.

Mechanism of Action

The mechanism of action of 1-fluoro-3-iodo-2-nitrobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The nitro group, being electron-withdrawing, deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution. The fluorine and iodine atoms also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 1-Fluoro-2-nitrobenzene
  • 1-Iodo-2-nitrobenzene
  • 1-Fluoro-3-nitrobenzene
  • 1-Iodo-3-nitrobenzene

Comparison: 1-Fluoro-3-iodo-2-nitrobenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which significantly influences its chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of electronic effects from the substituents, making it valuable in specific synthetic and research contexts.

Biological Activity

1-Fluoro-3-iodo-2-nitrobenzene is an aromatic compound characterized by its unique molecular structure, which includes a fluorine atom, an iodine atom, and a nitro group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C6_6H3_3FINO2_2 and a molecular weight of approximately 266.9964 g/mol. The presence of electron-withdrawing groups like the nitro group enhances its reactivity, particularly in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Aromatic Substitution : The nitro group acts as a strong electron-withdrawing group, increasing the compound's susceptibility to electrophilic attack. This property can be exploited in various synthetic pathways to create biologically active derivatives .
  • Nucleophilic Aromatic Substitution : The fluorine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the fluorine atom under appropriate conditions. This reaction pathway is significant for developing new pharmaceuticals .

Antimicrobial Activity

A study investigating the antimicrobial effects of various nitro-substituted compounds found that those with halogen substituents displayed enhanced activity against a range of bacterial strains. Although direct testing on this compound was not included, its structural similarities suggest potential efficacy.

Synthesis and Reactivity Studies

Research into the synthetic routes for this compound has revealed that it serves as an effective building block for more complex organic molecules. Its reactivity with nucleophiles and electrophiles has been documented, indicating its utility in medicinal chemistry applications aimed at developing new therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Differences
1-Fluoro-2-iodo-4-nitrobenzeneC6_6H4_4FINO2_2Different substitution pattern affecting reactivity
1-Fluoro-4-iodo-2-nitrobenzeneC6_6H4_4FINO2_2Different electronic effects due to position
2-Fluoro-4-iodo-1-nitrobenzeneC6_6H4_4FINO2_2Variations in steric hindrance and electronic properties
1-Fluoro-3-bromo-5-nitrobenzeneC6_6H4_4BrFNO2_2Bromine instead of iodine alters reactivity

This table illustrates how variations in substitution patterns can influence the reactivity and potential biological activity of related compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Fluoro-3-iodo-2-nitrobenzene with high regioselectivity?

Advanced Synthesis Strategies
The synthesis of this compound requires precise regiocontrol due to competing electronic effects of substituents. Key methodologies include:

  • Stepwise Functionalization : Introduce substituents sequentially to avoid steric clashes. For example, fluorination via metal fluorides (e.g., KF or AgF) under anhydrous conditions can precede iodination using iodine monochloride (ICl) in the presence of a Lewis acid .
  • Directed Metalation : Utilize directing groups (e.g., nitro) to position iodine via ortho-directed iodination. This approach minimizes byproducts from para-substitution .
  • Protection-Deprotection : Protect reactive sites during nitration to ensure the nitro group occupies the desired position .

Spectroscopic Considerations

  • NMR : The iodine atom’s quadrupole moment causes significant signal broadening in 1H^{1}\text{H} and 13C^{13}\text{C} NMR. High-field instruments (≥500 MHz) and relaxation agents (e.g., Cr(acac)₃) improve resolution .
  • Mass Spectrometry : The isotopic pattern of iodine (127I, 100%; 129I, 1.6%) complicates molecular ion identification. High-resolution mass spectrometry (HRMS) or tandem MS/MS is recommended for unambiguous assignment .
  • X-ray Crystallography : Heavy-atom effects from iodine enhance scattering, facilitating crystal structure determination. Software like ORTEP-3 aids in refining positional parameters .

Q. How can contradictory data on the nitro group’s directing effects in electrophilic substitution be resolved?

Contradiction Analysis
Conflicting reports often stem from solvent polarity or reagent electrophilicity. For instance:

  • In polar aprotic solvents (e.g., DMF), the nitro group’s meta-directing dominance is observed.
  • In non-polar solvents, fluorine’s ortho/para-directing effect may compete, leading to mixed products.
    Resolution Strategy :
  • Perform kinetic vs. thermodynamic studies under varying conditions.
  • Use computational tools (DFT) to model transition states and predict regioselectivity .

Q. What strategies minimize byproducts during nitration of 1-Fluoro-3-iodobenzene precursors?

Byproduct Mitigation

  • Low-Temperature Nitration : Conduct nitration at 0–5°C with fuming HNO₃ to limit polysubstitution.
  • In situ Quenching : Add urea to decompose excess nitronium ions post-reaction .
  • Chromatographic Validation : Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and isolate pure nitro derivatives .

Q. How do electron-withdrawing groups affect nucleophilic aromatic substitution (NAS) in this compound?

Reactivity Profiling
The nitro group deactivates the ring, making NAS challenging unless strong nucleophiles (e.g., amines, thiols) and harsh conditions (e.g., DMSO, 100°C) are employed. Fluorine’s inductive effect further reduces electron density, but its ortho-directing nature can guide nucleophiles to specific positions. For example, amination at the iodine-free position proceeds via a Meisenheimer intermediate .

Q. What computational methods reliably predict regiochemical outcomes in reactions involving this compound?

Computational Validation

  • Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals (FMOs) to identify reactive sites.
  • Molecular Dynamics (MD) : Simulates solvent effects on transition states.
  • Software Tools : Gaussian 16 or ORCA for energy calculations; VMD for visualization .

Q. How can isotopic labeling elucidate iodine displacement mechanisms?

Mechanistic Studies

  • 18O^{18}\text{O} Labeling : Track nitro group participation in transition states.
  • Radioisotope Tracers : Use 125I^{125}\text{I} to monitor iodine’s fate in cross-coupling reactions.
  • Kinetic Isotope Effects (KIEs) : Compare reaction rates with 127I^{127}\text{I} vs. 129I^{129}\text{I} to infer bond-breaking steps .

Q. What hyphenated techniques validate the purity of derivatives?

Analytical Workflow

  • LC-MS/MS : Combines separation with mass detection to identify trace impurities.
  • GC-FTIR : Confirms functional group integrity post-synthesis.
  • NMR-Cryoprobe : Enhances sensitivity for low-concentration samples .

Q. How does this compound serve as a precursor in pharmaceutical intermediate synthesis?

Application in Drug Development

  • Antimicrobial Agents : The iodine and nitro groups enhance binding to bacterial enzymes (e.g., dihydrofolate reductase).
  • Kinase Inhibitors : Fluorine’s electronegativity modulates target affinity.
  • Prodrug Activation : Nitro groups can be reduced to amines for pH-dependent release .

Properties

IUPAC Name

1-fluoro-3-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOBGJNQMJCUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382467
Record name 1-fluoro-3-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-71-6
Record name 1-fluoro-3-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-iodonitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 33778703
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1-Fluoro-3-iodo-2-nitrobenzene
CID 33778703
CID 33778703
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CID 33778703
CID 33778703
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CID 33778703
CID 33778703
1-Fluoro-3-iodo-2-nitrobenzene
CID 33778703
1-Fluoro-3-iodo-2-nitrobenzene
CID 33778703
CID 33778703
1-Fluoro-3-iodo-2-nitrobenzene

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